C12H14Cl2N2O2S
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Overview
Description
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine is a chemical compound with the molecular formula C12H14Cl2N2O2S and a molecular weight of 321.22 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 1,2-dichloro-2-phenylethenesulfonyl group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine involves several steps. One common synthetic route includes the reaction of piperazine with 1,2-dichloro-2-phenylethenesulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine can be compared with other similar compounds, such as:
- 1-(1,2-Dichloro-2-phenylethenesulfonyl)ethanol
- 1-(1,2-Dichloro-2-phenylethenesulfonyl)amine
- 1-(1,2-Dichloro-2-phenylethenesulfonyl)benzene
These compounds share similar structural features but differ in their functional groups and specific chemical properties. The uniqueness of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine lies in its piperazine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(1,2-dichloro-2-phenylethenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2S/c13-11(10-4-2-1-3-5-10)12(14)19(17,18)16-8-6-15-7-9-16/h1-5,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPMIUVPFCVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(=C(C2=CC=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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